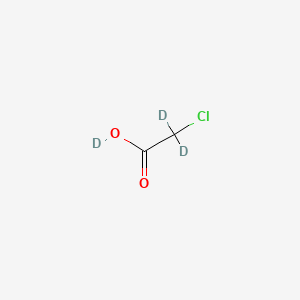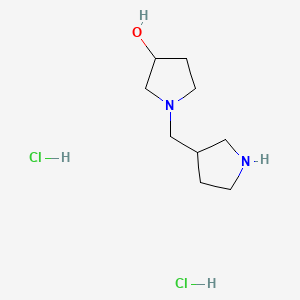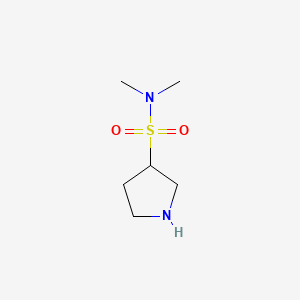
Acide chloroacétique-d3
Vue d'ensemble
Description
Chloroacetic acid-d3 is an acid analogue of acetic acid in which two of the three hydrogen atoms of the methyl group have been replaced by chlorine atoms . It is used in various fields including cancer research, neurology, and infectious disease research .
Synthesis Analysis
The synthesis of Chloroacetic acid-d3 is achieved through acid-catalyzed reaction processes with mineral acids, such as H2SO4, HCl, H3PO4 . The predominant method involves the chlorination of acetic acid, with acetic anhydride as a catalyst .
Molecular Structure Analysis
The molecular formula of Chloroacetic acid-d3 is ClCD2CO2D . It has a molecular weight of 97.52 g/mol . The InChI string is 1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2/hD .
Physical and Chemical Properties Analysis
Chloroacetic acid-d3 is a colorless or light-brown crystalline solid . It has a boiling point of 189 °C and a melting point of 60-63 °C . It has a density of 1.630 g/mL . It is soluble in water .
Applications De Recherche Scientifique
Synthèse catalytique des chloroacétates
L'acide chloroacétique-d3 est utilisé dans la synthèse catalytique des chloroacétates avec des liquides ioniques thermorégulés à base de polyoxométallate substitué au vanadium . La capacité catalytique et la réutilisabilité des catalyseurs ont été évaluées sur l'estérification de l'acide chloroacétique et de l'alcool n-amylique .
Intermédiaires de synthèse organique
Les chloroacétates, y compris l'this compound, sont des intermédiaires importants de synthèse organique dans divers domaines tels que la médecine, les pesticides et les plastifiants . La préparation des esters est principalement réalisée par des procédés de réaction catalysés par les acides avec des acides minéraux .
Synthèse de MXène bidimensionnel
L'this compound a été utilisé dans la synthèse d'un MXène bidimensionnel, qui est modifié par l'acide chloroacétique et a montré un potentiel dans l'adsorption de l'uranium .
Carboxyméthylation des polysaccharides
L'this compound est utilisé dans la carboxyméthylation des polysaccharides, tels que ceux provenant de l'écorce de Passiflora edulis, du xylane et de la pectine d'agrumes . Les polysaccharides carboxyméthylés ont montré une résistance accrue à la digestion dans des modèles digestifs humains simulés .
Propriétés prébiotiques
Les polysaccharides carboxyméthylés, préparés à l'aide d'this compound, ont été utilisés comme prébiotiques pour étudier le schéma de croissance de la microflore intestinale sélectionnée . Les activités prébiotiques des polysaccharides ont augmenté après carboxyméthylation .
Synthèse de solvants eutectiques profonds
L'this compound a été utilisé dans la synthèse de nouveaux solvants eutectiques profonds à base d'acide chloroacétique pour solubiliser les oxydes métalliques
Mécanisme D'action
Target of Action
Chloroacetic acid-d3, also known as Trideuteriochloroacetic acid , is a deuterated derivative of chloroacetic acidIt’s known that chlorinated acetic acids, such as dichloroacetic acid, inhibit the enzyme pyruvate dehydrogenase kinase . This suggests that chloroacetic acid-d3 might interact with similar targets.
Mode of Action
Based on the known interactions of chlorinated acetic acids, it’s plausible that chloroacetic acid-d3 interacts with its targets mainly via van der waals forces and hydrogen bonds . These interactions could lead to changes in the structure and function of the target proteins, potentially affecting their activity.
Pharmacokinetics
The physical and chemical properties of the compound, such as its molecular weight of 9752 and its solubility, could influence its bioavailability and pharmacokinetic profile.
Result of Action
Based on the known effects of chlorinated acetic acids, it’s plausible that chloroacetic acid-d3 could affect cellular redox balance and energy metabolism, given its potential interaction with pyruvate dehydrogenase .
Action Environment
The action, efficacy, and stability of chloroacetic acid-d3 could be influenced by various environmental factors. These might include the pH and temperature of the environment, the presence of other molecules, and the specific cellular context. For instance, the compound’s melting point is 60-63 °C (lit.) and its boiling point is 189 °C (lit.) , which could influence its stability and action under different environmental conditions.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
The biochemical properties of Chloroacetic Acid-d3 are not fully understood due to limited research. It is known that Chloroacetic Acid, a related compound, can interact with various enzymes and proteins. For instance, Chloroacetic Acid is converted to chloroacetyl chloride, a precursor to adrenaline (epinephrine)
Cellular Effects
Related compounds such as Dichloroacetic Acid and Trichloroacetic Acid, major metabolites of Trichloroethylene, have been shown to influence cell function . They can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Chloroacetic Acid-d3 is not well-understood due to limited research. Chloroacetic Acid, a related compound, is known to undergo various reactions. For example, it reacts with chloroacetyl chloride to form bis(chloroacetic)anhydride
Temporal Effects in Laboratory Settings
A study on related compounds, mono-, di-, and trichloroacetic acids, showed that they were degraded by the conventional Fenton AOP system
Dosage Effects in Animal Models
Chloroacetic Acid, a related compound, has shown toxicity in animal models
Metabolic Pathways
Chloroacetic Acid, a related compound, is known to be involved in various metabolic pathways
Subcellular Localization
The subcellular localization of messenger RNAs (mRNAs) is a prevalent mechanism used in a variety of cell types in animal development
Propriétés
IUPAC Name |
deuterio 2-chloro-2,2-dideuterioacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCAUTSVDIKZOP-RIAYTAFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O[2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729151 | |
| Record name | Chloro(~2~H_3_)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1796-85-6 | |
| Record name | Chloro(~2~H_3_)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1796-85-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2R,3S,4R,5R)-2-[[[(Z)-4-aminobut-2-enyl]-ethylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B594899.png)







